

# Tofacitinib M1: A Technical Guide to its Chemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Tofacitinib metabolite-1 |           |
| Cat. No.:            | B1651525                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not extensively detail a specific metabolite of Tofacitinib designated as "M1." This guide synthesizes information on the known metabolic pathways of Tofacitinib to postulate the chemical properties and analytical considerations for a primary metabolite, herein referred to as "Tofacitinib M1," likely representing a mono-hydroxylated derivative. The information regarding Tofacitinib M1 is inferred from the metabolic fate of the parent compound.

## Introduction to Tofacitinib and its Metabolism

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] It functions by inhibiting JAKs, which are intracellular enzymes involved in signaling pathways that influence hematopoiesis and immune cell function.[4] The metabolism of Tofacitinib is extensive and primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[5][6] The parent drug accounts for the majority of the pharmacological activity.[5]

Studies have shown that Tofacitinib is metabolized into several metabolites, with the predominant pathways being oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[6][7] While multiple metabolites have been identified, none individually constitute more than 10% of the total circulating radioactivity in human studies.[6][8] This guide will focus on a putative primary oxidized metabolite, "Tofacitinib M1."



# **Chemical Properties**

The chemical properties of Tofacitinib are well-characterized. The properties of the putative Tofacitinib M1 are estimated based on the addition of a hydroxyl group to the parent molecule.

**Table 1: Chemical Properties of Tofacitinib** 

| Property          | Value                                                                                                                   | Source |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C16H20N6O                                                                                                               | [4]    |
| Molecular Weight  | 312.37 g/mol                                                                                                            | [4]    |
| IUPAC Name        | 3-((3R,4R)-4-methyl-3-<br>(methyl(7H-pyrrolo[2,3-<br>d]pyrimidin-4-<br>yl)amino)piperidin-1-yl)-3-<br>oxopropanenitrile | [9]    |
| Appearance        | White to off-white powder                                                                                               | [2]    |
| Melting Point     | 199-206 °C                                                                                                              | [2]    |
| Solubility        | Soluble in DMSO (100 mg/ml at 25 °C)                                                                                    | [10]   |

**Table 2: Postulated Chemical Properties of Tofacitinib** 

**M1** (Mono-hydroxylated Tofacitinib)

| Property                    | Estimated Value | Rationale                                               |
|-----------------------------|-----------------|---------------------------------------------------------|
| Molecular Formula           | C16H20N6O2      | Addition of one oxygen atom.                            |
| Molecular Weight            | 328.37 g/mol    | Addition of one oxygen atom (approx. 16 g/mol ).        |
| Polarity                    | Increased       | The addition of a hydroxyl group increases polarity.    |
| Solubility in Aqueous Media | Increased       | The hydroxyl group can participate in hydrogen bonding. |



# **Signaling Pathway and Mechanism of Action**

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in inflammation and immune response.



Click to download full resolution via product page

Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and subsequent gene expression.

# **Metabolic Pathway of Tofacitinib to M1**

The formation of the putative Tofacitinib M1 is a result of Phase I metabolism, specifically oxidation, catalyzed by CYP enzymes in the liver.



Click to download full resolution via product page



Caption: Metabolic conversion of Tofacitinib to its putative M1 metabolite via oxidation.

# **Experimental Protocols for Metabolite Identification**

The identification and characterization of Tofacitinib metabolites, including the putative M1, typically involve in vitro studies with liver microsomes followed by analysis using high-resolution mass spectrometry.

## **Experimental Workflow**



Click to download full resolution via product page

Caption: A typical experimental workflow for the identification of drug metabolites.

#### **Methodology Details**

- In Vitro Metabolism: Tofacitinib is incubated with liver microsomes (from human, rat, mouse, or monkey) fortified with cofactors such as NADPH and UDPGA at 37°C.[7]
- Sample Preparation: The incubation is quenched, and proteins are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant is then collected for analysis.



- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
  - Chromatography: An ultra-high performance liquid chromatography (UHPLC) system is
    often employed for the separation of the parent drug and its metabolites.[7] A C18 column
    is commonly used with a gradient elution of mobile phases such as water with formic acid
    and an organic solvent like acetonitrile.
  - Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection in positive electrospray ionization mode.[7] This allows for the determination of accurate mass and fragmentation patterns (MS/MS spectra) of the metabolites.[7]
- Structure Elucidation: The structures of the metabolites are proposed based on their retention times, accurate mass measurements, and the fragmentation patterns observed in their MS/MS spectra compared to the parent drug.[7]

**Table 3: Representative LC-MS/MS Parameters for** 

**Tofacitinib and Metabolite Analysis** 

| Parameter             | Typical Value/Condition                 |  |
|-----------------------|-----------------------------------------|--|
| Liquid Chromatography |                                         |  |
| Column                | C18, e.g., 2.1 x 100 mm, 1.8 μm         |  |
| Mobile Phase A        | 0.1% Formic Acid in Water               |  |
| Mobile Phase B        | Acetonitrile                            |  |
| Flow Rate             | 0.3 - 0.5 mL/min                        |  |
| Column Temperature    | 30 - 40 °C                              |  |
| Mass Spectrometry     |                                         |  |
| Ionization Mode       | Positive Electrospray Ionization (ESI+) |  |
| Capillary Voltage     | 3 - 4 kV                                |  |
| Collision Energy      | Ramped for MS/MS fragmentation          |  |
| Mass Range            | 100 - 1000 m/z                          |  |



#### Conclusion

While a specific metabolite "M1" of Tofacitinib is not prominently described in the current body of scientific literature, an understanding of Tofacitinib's metabolic pathways allows for the postulation of its properties. A primary mono-hydroxylated metabolite is a chemically logical candidate for an early-eluting metabolite that might be internally designated as M1. The analytical methods for the identification and characterization of such a metabolite are well-established, relying on high-resolution mass spectrometry coupled with liquid chromatography. Further research and more detailed publications from drug metabolism and pharmacokinetics studies would be necessary to definitively assign the structure and properties of Tofacitinib M1.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 4. Tofacitinib | C16H20N6O | CID 9926791 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans Publications Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 9. research.unl.pt [research.unl.pt]
- 10. Tofacitinib Citrate LKT Labs [lktlabs.com]



• To cite this document: BenchChem. [Tofacitinib M1: A Technical Guide to its Chemical Properties and Analytical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1651525#tofacitinib-m1-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com